3-Ethyl-2,2-dimethyl-3-pentanol
Overview
Description
3-Ethyl-2,2-dimethyl-3-pentanol is an organic compound with the molecular formula C9H20O. It is a tertiary alcohol, meaning the carbon atom bearing the hydroxyl group (-OH) is attached to three other carbon atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Mechanism of Action
Target of Action
3-Ethyl-2,2-dimethyl-3-pentanol is a complex organic compound with the molecular formula (CH3)3CC(C2H5)2OH
As an alcohol, it may interact with various biological targets, including enzymes and cell membranes .
Mode of Action
Alcohols generally interact with biological targets through hydrogen bonding . They can form hydrogen bonds with amino acid residues in enzymes or with lipid molecules in cell membranes, potentially altering their function .
Biochemical Pathways
Alcohols can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
As an alcohol, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The interaction of alcohols with biological targets can lead to a variety of effects, ranging from changes in enzyme activity to alterations in cell membrane fluidity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethyl-2,2-dimethyl-3-pentanol can be synthesized through the Grignard reaction, where an organomagnesium halide (Grignard reagent) reacts with a carbonyl compound. For instance, the reaction of ethylmagnesium bromide with 2,2-dimethylpropanal can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may involve the use of solvents like diethyl ether or tetrahydrofuran (THF) to stabilize the Grignard reagent and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-dimethyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
3-Ethyl-2,2-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It may be investigated for its potential pharmacological properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-pentanol
- 2,2-Dimethyl-3-pentanol
- 3-tert-Butyl-3-pentanol
Uniqueness
3-Ethyl-2,2-dimethyl-3-pentanol is unique due to its specific structure, which includes an ethyl group and two methyl groups attached to the same carbon atom bearing the hydroxyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-ethyl-2,2-dimethylpentan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-6-9(10,7-2)8(3,4)5/h10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWIFHZJKFFDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391698 | |
Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66793-96-2 | |
Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-2,2-dimethyl-3-pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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